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Compound of Interest

Compound Name: Betulin palmitate

Cat. No.: B1631358

This guide provides an in-depth overview of the spectroscopic data for betulin palmitate, a
fatty acid ester of the naturally occurring triterpene, betulin. The information is tailored for
researchers, scientists, and professionals in drug development, offering a consolidated
resource for the characterization of this compound.

Chemical Structure

Betulin palmitate is formed through the esterification of one of the hydroxyl groups of betulin
with palmitic acid. The most common isomer is betulin 3-O-palmitate, where the ester linkage is
at the C-3 position.

Molecular Formula: C4sHsoO3[1] Molecular Weight: 681.1 g/mol [1]

Spectroscopic Data

The following sections present the expected spectroscopic data for betulin palmitate based on
the analysis of its parent compound, betulin, and related ester derivatives.

The NMR spectra of betulin palmitate are characterized by signals from the triterpenoid
backbone of betulin and the long aliphatic chain of palmitic acid.

Table 1: *H NMR Spectroscopic Data of Betulin Palmitate (Predicted)

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1631358?utm_src=pdf-interest
https://www.benchchem.com/product/b1631358?utm_src=pdf-body
https://www.benchchem.com/product/b1631358?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Betulin-palmitate
https://pubchem.ncbi.nlm.nih.gov/compound/Betulin-palmitate
https://www.benchchem.com/product/b1631358?utm_src=pdf-body
https://www.benchchem.com/product/b1631358?utm_src=pdf-body
https://www.benchchem.com/product/b1631358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Multiplicity Assighment

~4.68, ~4.58 S, S H-29a, H-29b

~3.83 d H-28a

~3.38 d H-28b

~3.19 dd H-3

~2.25 t a-CHz of palmitate

~1.68 s H-30 (CHs)

~1.25 brs -(CH2)12- of palmitate
~1.02 - ~0.76 m Methyl groups of betulin
~0.88 t Terminal CHs of palmitate

Note: The chemical shifts are based on data for betulin and its derivatives and may vary slightly
depending on the solvent and experimental conditions.

Table 2: 3C NMR Spectroscopic Data of Betulin Palmitate (Predicted)

Chemical Shift (8) ppm Assighment

~173.5 C=0 (palmitate)

~150.5 C-20

~109.7 C-29

~81.0 C-3

~60.5 C-28

55.4-14.7 Betulin skeleton carbons
345-14.1 Palmitate chain carbons

Note: The esterification at the C-3 position causes a downfield shift of the C-3 signal compared
to betulin.
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The IR spectrum of betulin palmitate will show characteristic absorption bands for its

functional groups.

Table 3: IR Spectroscopic Data of Betulin Palmitate

Wavenumber (cm~?)

Functional Group

Description

Stretching vibration of the

~3500 O-H remaining hydroxyl group (at
C-28)
Stretching vibrations of
~2945, ~2870 C-H _ .
aliphatic CHz, and CHs groups
Stretching vibration of the
~1735 Cc=0
ester carbonyl group
Stretching vibration of the
~1645 c=C
double bond (C-20/C-29)
Stretching vibration of the
~1175 C-O

ester C-O bond

The mass spectrum of betulin palmitate provides information about its molecular weight and

fragmentation pattern.

Table 4: Mass Spectrometry Data of Betulin Palmitate

m/z Interpretation

681.1 [M+H]* (Molecular ion peak)

663.1 [M+H - H20]*

425.4 [M+H - Palmitic Acid]*

407.4 [M+H - Palmitic Acid - H20]*

207.2, 189.2 Characteristic fragments of the lupane skeleton
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Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of betulin
palmitate.

A common method for the synthesis of betulin esters involves the use of a coupling agent.

o Materials: Betulin, palmitic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-
dimethylaminopyridine (DMAP), dichloromethane (DCM).

e Procedure:

o

Dissolve betulin and palmitic acid in dry DCM.
o Add DMAP as a catalyst.
o Add a solution of DCC in DCM dropwise to the reaction mixture at 0°C.
o Allow the reaction to warm to room temperature and stir for 24-48 hours.
o Monitor the reaction progress using thin-layer chromatography (TLC).
o Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
o Wash the filtrate with dilute HCI, saturated NaHCOs solution, and brine.
o Dry the organic layer over anhydrous Na=SOa4 and concentrate under reduced pressure.
o Purify the crude product by column chromatography on silica gel.
 NMR Spectroscopy:
o Dissolve the purified betulin palmitate in a deuterated solvent (e.g., CDCI3).
o Record *H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[2]
o Use tetramethylsilane (TMS) as an internal standard.

* IR Spectroscopy:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1631358?utm_src=pdf-body
https://www.benchchem.com/product/b1631358?utm_src=pdf-body
https://www.benchchem.com/product/b1631358?utm_src=pdf-body
https://asianpubs.org/index.php/ajchem/article/download/11531/11513
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

o The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr
pellet.

e Mass Spectrometry:

o Analyze the sample using an electrospray ionization (ESI) or electron ionization (El) mass
spectrometer.[2]

o Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis and
characterization of betulin palmitate and the logical relationship of its spectroscopic features.
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Experimental Workflow for Betulin Palmitate Analysis
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Caption: Workflow for the synthesis and spectroscopic analysis of betulin palmitate.
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Spectroscopic Characterization Logic
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Caption: Logical relationships in the spectroscopic characterization of betulin palmitate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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